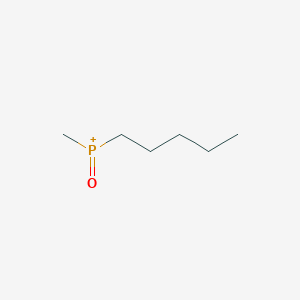
Methyl(oxo)pentylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(oxo)pentylphosphanium is an organophosphorus compound that has garnered attention in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a phosphorus atom bonded to a methyl group and an oxo group, along with a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(oxo)pentylphosphanium typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency . The reaction conditions often involve the use of inert atmospheres and low temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced catalytic systems and optimized reaction parameters can further improve the efficiency of the synthesis. Industrial methods also focus on minimizing waste and ensuring the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl(oxo)pentylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, hydroxylated derivatives, and substituted phosphines. These products have significant applications in organic synthesis and materials science .
Scientific Research Applications
Methyl(oxo)pentylphosphanium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which methyl(oxo)pentylphosphanium exerts its effects involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The compound can form stable complexes with transition metals, facilitating various catalytic processes. The molecular targets and pathways involved include interactions with metal centers and the formation of reactive intermediates that drive the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl(oxo)pentylphosphanium include other organophosphorus compounds such as triphenylphosphine, tributylphosphine, and phosphine oxides .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct reactivity and versatility. The presence of both an oxo group and a pentyl chain allows for a broader range of chemical transformations and applications, making it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
112667-65-9 |
|---|---|
Molecular Formula |
C6H14OP+ |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
methyl-oxo-pentylphosphanium |
InChI |
InChI=1S/C6H14OP/c1-3-4-5-6-8(2)7/h3-6H2,1-2H3/q+1 |
InChI Key |
ZEHSQHUUHWIZAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[P+](=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















